3-Ethenyl-3-methylcyclopentanone
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Overview
Description
3-methyl-3-vinylcyclopentan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopentane ring with a methyl group and a vinyl group attached to the same carbon atom, making it a substituted cyclopentane. The molecular formula for 3-methyl-3-vinylcyclopentan-1-one is C8H12O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-vinylcyclopentan-1-one can be achieved through various methods. One common approach involves the conjugate addition of homoenolates to alkenes and alkynes, followed by condensation of the resulting enolate . Another method includes the formal [3+2] cycloadditions of vinyl cyclopropanes with enals, which allows for diastereo- and enantiocontrolled preparation of polysubstituted cyclopentanes .
Industrial Production Methods
Industrial production methods for 3-methyl-3-vinylcyclopentan-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-vinylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of different substituted cyclopentanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated cyclopentanes.
Scientific Research Applications
3-methyl-3-vinylcyclopentan-1-one has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-3-vinylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
3-methylcyclopentanone: A cyclopentane ring with a methyl group and a ketone functional group.
3-vinylcyclopentanone: A cyclopentane ring with a vinyl group and a ketone functional group.
Uniqueness
3-methyl-3-vinylcyclopentan-1-one is unique due to the presence of both a methyl and a vinyl group on the same carbon atom of the cyclopentane ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
49664-66-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethenyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h3H,1,4-6H2,2H3 |
InChI Key |
CBYHCZCGFCUJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1)C=C |
Origin of Product |
United States |
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